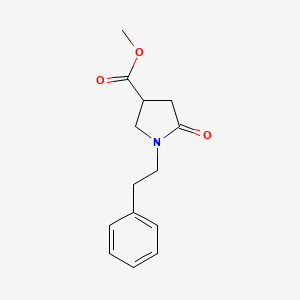

Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate

Description

Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a 2-phenylethyl substituent at the nitrogen atom and a methyl ester group at the C3 position of the pyrrolidone ring. Pyrrolidinones are five-membered lactams with a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties .

Properties

IUPAC Name |

methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-9-13(16)15(10-12)8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDFLHDOLZAQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine are in the development of therapeutic agents. The compound has been explored for its efficacy as:

- Antidepressants : Research indicates that derivatives of this compound may exhibit antidepressant-like activity, making them candidates for treating mood disorders.

- Anticancer Agents : Studies have shown that pyrimidine derivatives can inhibit tumor growth and may be effective against various cancer cell lines. The chloro substitution enhances the biological activity of the compound.

- Antiviral Agents : There is ongoing research into the antiviral properties of pyrimidine derivatives, including their potential effectiveness against viral infections.

Synthesis and Derivative Development

The synthesis of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine can be achieved through various chemical pathways, often involving the reaction of chloro-substituted pyrimidines with piperazine derivatives. The ability to modify the piperazine moiety allows for the development of a library of derivatives with varying pharmacological properties.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that several derivatives of 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine exhibited significant antidepressant-like effects in rodent models. The compounds were assessed using standard behavioral tests such as the forced swim test and tail suspension test, showing reductions in immobility time, indicative of antidepressant activity.

Case Study 2: Anticancer Efficacy

Another research article focused on the anticancer properties of this compound, where it was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that certain derivatives led to apoptosis in cancer cells, suggesting a potential mechanism for cancer treatment.

Case Study 3: Antiviral Properties

Research investigating the antiviral effects revealed that some derivatives showed promise in inhibiting viral replication in vitro. These findings suggest that further exploration could lead to new antiviral therapies.

Mechanism of Action

The mechanism by which Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: 2-Phenylethyl (target compound): Balances lipophilicity and steric bulk, favoring membrane penetration. 4-(Phenylamino)phenyl (37): Introduces hydrogen-bonding capability but reduces lipophilicity. 3,4,5-Trimethoxyphenyl (3): Electron-donating methoxy groups enhance interactions with biological targets (e.g., tubulin in anticancer activity).

- Stereochemistry : Chiral substituents (e.g., (R)-1-phenylethyl in ) may influence binding affinity and metabolic stability.

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges : Bulky N-substituents (e.g., 3,4,5-trimethoxyphenyl) may lower reaction yields due to steric hindrance.

Biological Activity

Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate (CAS Number: 100718-54-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential applications in drug development.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Purity : Typically >95% in synthesized forms .

Synthesis

The synthesis of this compound involves the condensation of 5-oxopyrrolidine derivatives with appropriate phenethyl groups. The reaction conditions typically utilize amide coupling reagents to facilitate the formation of the desired product .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that these compounds can reduce cell viability effectively. For instance, certain derivatives have shown IC50 values as low as 7.90 µM, indicating potent activity against cancer cell lines .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | ~7.90 | Potent activity |

| Compound 21 | A549 | <10 | Selective against multidrug-resistant strains |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant Staphylococcus aureus. Compounds derived from this scaffold have been tested against both gram-positive and gram-negative bacteria, demonstrating moderate to good activity .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| This compound | S. aureus | <50 µg/mL | Effective against resistant strains |

| Compound 18 | P. aeruginosa | >100 µg/mL | Limited efficacy |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the phenethyl group length and substitutions on the pyrrolidine ring significantly affect potency and selectivity. For example, replacing the phenyl group with shorter or bulkier groups generally decreases activity, highlighting the importance of optimal steric and electronic properties for receptor interactions .

Case Studies

Recent studies have focused on the synthesis of novel derivatives based on this compound framework, revealing a correlation between structural modifications and enhanced biological activities. For instance, a study reported that introducing specific functional groups on the phenethyl moiety improved anticancer efficacy while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for Methyl 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of a substituted phenol (e.g., 2-amino-4-methylphenol) with itaconic acid under reflux in aqueous conditions to form the pyrrolidinone core .

- Step 2 : Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid to yield the methyl ester derivative .

- Step 3 : Functionalization via hydrazide formation (reaction with hydrazine monohydrate) or condensation with aldehydes/ketones to introduce bioactive moieties .

Key Considerations : Optimize reaction time (e.g., 24 hours for reflux) and solvent choice (e.g., isopropanol for hydrazide formation) to improve yield and purity .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected proton environments (e.g., methyl ester at δ ~3.6 ppm, aromatic protons at δ ~7.2 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (hydrazide at ~3300 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What structural features are critical for its pharmacological activity?

- Pyrrolidinone Core : Essential for binding to biological targets (e.g., enzymes, receptors) .

- 2-Phenylethyl Substituent : Enhances lipophilicity and potential CNS penetration .

- Ester Group : Modifies solubility and metabolic stability .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Chiral Resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-1-phenylethylamine) to control stereochemistry at the pyrrolidine nitrogen .

- X-ray Crystallography : Resolve ambiguous configurations by analyzing crystal structures (e.g., triclinic system with space group P1) .

- Chiral HPLC : Separate diastereomers using columns like Chiralpak AD-H and validate with circular dichroism (CD) .

Q. How to resolve contradictions in biological activity data across studies?

- Model Selection : Compare results from 2D cell monolayers vs. 3D spheroids to assess tumor microenvironment effects .

- Dose-Response Analysis : Ensure consistent molar concentrations and exposure times (e.g., 48–72 hours for cytotoxicity assays) .

- Metabolomics Profiling : Use LC-MS to identify metabolites that may alter activity in different biological systems .

Q. What computational methods support structural and mechanistic studies?

- DFT Calculations : Predict puckering amplitudes and pseudorotation barriers for the pyrrolidine ring using Cremer-Pople coordinates .

- Molecular Docking : Simulate interactions with targets (e.g., colchicine-binding sites) using software like AutoDock Vina .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Modular Synthesis : Replace the 2-phenylethyl group with fluorophenyl or trifluoromethyl substituents to assess electronic effects .

- Bioisosteric Replacement : Substitute the ester with amides or carbamates to improve metabolic stability .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.